molecular formula C12H10N2O2 B2479598 N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide CAS No. 1178263-00-7

N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide

Cat. No.: B2479598
CAS No.: 1178263-00-7
M. Wt: 214.224
InChI Key: UEFQFJJKDVQPEJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide is a compound that features an oxazole ring, a five-membered heterocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide typically involves the formation of the oxazole ring followed by the attachment of the phenyl and prop-2-enamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The phenyl group can be introduced via electrophilic aromatic substitution, and the prop-2-enamide group can be attached through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions, especially at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound, which forms the basis for many derivatives.

    Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.

    Benzoxazole: Contains a fused benzene ring, offering different chemical properties.

Uniqueness

N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-12(15)14-10-5-3-4-9(6-10)11-7-13-8-16-11/h2-8H,1H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFQFJJKDVQPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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